1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide 1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 899970-43-5
VCID: VC6578315
InChI: InChI=1S/C20H17N3O4/c1-14-5-8-17(9-6-14)21-20(25)16-7-10-19(24)22(13-16)12-15-3-2-4-18(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C20H17N3O4
Molecular Weight: 363.373

1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide

CAS No.: 899970-43-5

Cat. No.: VC6578315

Molecular Formula: C20H17N3O4

Molecular Weight: 363.373

* For research use only. Not for human or veterinary use.

1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide - 899970-43-5

Specification

CAS No. 899970-43-5
Molecular Formula C20H17N3O4
Molecular Weight 363.373
IUPAC Name N-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C20H17N3O4/c1-14-5-8-17(9-6-14)21-20(25)16-7-10-19(24)22(13-16)12-15-3-2-4-18(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
Standard InChI Key IHZFJUOCUJHOGM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Structural Overview

The compound 1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide can be broken down into the following structural components:

  • Dihydropyridine Core: A six-membered heterocyclic ring containing one nitrogen atom and a keto group at position 6.

  • 3-Carboxamide Substituent: A carboxamide group (-CONH-) attached at position 3 of the dihydropyridine ring.

  • Nitrobenzyl Substituent: A benzyl group substituted with a nitro group (-NO₂) at the meta position.

  • p-Tolyl Group: A phenyl group substituted with a methyl group (-CH₃) at the para position.

This combination of functional groups contributes to its chemical reactivity and potential bioactivity.

Synthesis

The synthesis of compounds like this typically involves multi-step organic reactions. While specific details for this exact compound are unavailable in the provided results, similar dihydropyridine derivatives are often synthesized using the following general methods:

  • Hantzsch Reaction:

    • The Hantzsch synthesis is a common method for preparing dihydropyridines. It involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

    • For this compound, starting materials might include:

      • 3-nitrobenzaldehyde (to introduce the nitrobenzyl group),

      • An appropriate β-ketoester,

      • p-Toluidine (to introduce the p-tolyl amide group).

  • Functionalization:

    • Post-synthesis modifications may include nitration or other reactions to introduce specific functional groups such as the nitro group on the benzyl ring.

Potential Applications

Compounds with similar structures have been studied for various applications:

  • Medicinal Chemistry:

    • Dihydropyridines are well-known as calcium channel blockers and are used in treating cardiovascular diseases such as hypertension.

    • The inclusion of nitro and amide groups may enhance interactions with biological targets, suggesting potential anti-inflammatory or antimicrobial activity.

  • Molecular Docking Studies:

    • Nitrobenzyl derivatives are often evaluated for their ability to bind enzymes or receptors using computational methods like molecular docking.

    • These studies help predict the compound's bioactivity and guide further optimization.

  • Material Science:

    • Aromatic compounds with electron-withdrawing groups (e.g., nitro) can also be explored for applications in organic electronics or as intermediates in dye synthesis.

Analytical Characterization

To confirm the structure and purity of such compounds, several analytical techniques are typically employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Identifies chemical shifts corresponding to protons and carbons in different environments.
Mass Spectrometry (MS)Determines molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)Detects functional groups like C=O, NO₂, and NH through characteristic absorption bands.
X-Ray CrystallographyProvides detailed information on molecular geometry and crystal packing if crystalline forms exist.

Research Findings

While specific biological data for this exact compound are unavailable in the provided results, structurally related compounds have shown promising results:

  • Anti-inflammatory Activity:

    • Nitrobenzyl derivatives have been reported to inhibit enzymes like lipoxygenases involved in inflammatory pathways.

  • Antimicrobial Potential:

    • Amide-containing heterocycles often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell walls or proteins.

  • Drug Development:

    • The combination of hydrophobic aromatic groups and polar functional groups suggests good membrane permeability, making it a candidate for drug development.

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